molecular formula C27H25ClN4O4S B2479229 3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide CAS No. 393834-99-6

3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide

Cat. No. B2479229
CAS RN: 393834-99-6
M. Wt: 537.03
InChI Key: ZFKQIOGCHASUEC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C27H25ClN4O4S and its molecular weight is 537.03. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Pharmacophore Models

The compound has been explored for its molecular interactions, particularly focusing on its potential as a cannabinoid receptor antagonist. Studies have utilized molecular orbital methods and conformational analysis to understand the compound's binding interactions with the CB1 cannabinoid receptor. This research aims at developing unified pharmacophore models to enhance our understanding of cannabinoid receptor ligands, which can contribute to the design of new therapeutic agents (Shim et al., 2002).

Antimicrobial Activities

Compounds based on similar structures have been synthesized and tested for their antimicrobial activities. This includes the synthesis of new heterocycles with potential for treating various bacterial and fungal infections. Such studies are crucial for discovering new antibiotics and addressing antibiotic resistance (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anticancer Activity

Research into the synthesis of novel compounds with potential anticancer activity includes evaluating their efficacy against various cancer cell lines. This work is instrumental in identifying new therapeutic options for cancer treatment, with some compounds showing promising activity profiles and selectivity toward leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Selective Ligands for Dopamine Receptors

Investigations into the development of selective ligands for human dopamine receptors have also been conducted, contributing to the understanding of dopamine's role in various neurological disorders. Such research can lead to improved treatments for diseases like Parkinson's and schizophrenia (Rowley et al., 1997).

Synthesis and Biological Screening

The synthesis of related compounds and their biological screening for various activities, including enzyme inhibition, offers insights into their potential therapeutic applications. This includes exploring compounds for the treatment of Alzheimer's disease, demonstrating the broad applicability of this chemical structure in drug discovery (Rehman et al., 2018).

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O4S/c1-18-25(26(31-36-18)22-8-2-3-9-23(22)28)27(33)30-20-11-13-21(14-12-20)37(34,35)32-16-5-4-10-24(32)19-7-6-15-29-17-19/h2-3,6-9,11-15,17,24H,4-5,10,16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKQIOGCHASUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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